molecular formula C12H12N2O3 B2431945 2-(4-Oxochinazolin-3(4H)-yl)butansäure CAS No. 173070-45-6

2-(4-Oxochinazolin-3(4H)-yl)butansäure

Katalognummer: B2431945
CAS-Nummer: 173070-45-6
Molekulargewicht: 232.239
InChI-Schlüssel: CVIZXZUKXBPCJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-oxoquinazolin-3(4H)-yl)butanoic acid is a compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid consists of a quinazolinone core with a butanoic acid side chain, making it a versatile molecule for various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

2-(4-oxoquinazolin-3(4H)-yl)butanoic acid has several scientific research applications, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid typically involves the annulation of o-amino benzamides with thiols. This one-pot intermolecular reaction is efficient and does not require transition metals or external oxidants . The reaction conditions are mild, and the process is straightforward, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid are not well-documented, the general principles of large-scale quinazolinone synthesis can be applied. These methods often involve optimizing reaction conditions to increase yield and purity, using scalable techniques such as continuous flow synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-oxoquinazolin-3(4H)-yl)butanoic acid stands out due to its specific side chain, which can influence its reactivity and biological activity. The presence of the butanoic acid moiety allows for unique interactions with biological targets and can enhance the compound’s solubility and bioavailability.

Biologische Aktivität

2-(4-oxoquinazolin-3(4H)-yl)butanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinazoline core, which is known for its diverse pharmacological properties. The synthesis typically involves the condensation of specific amino acids with quinazoline derivatives, allowing for the introduction of various substituents that can enhance biological activity.

Table 1: Chemical Structure of 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid

PropertyValue
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
StructureChemical Structure

Antimicrobial Properties

Research indicates that 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid exhibits notable antimicrobial activity. In a study evaluating various derivatives, it was found that compounds with similar structures demonstrated effectiveness against a range of bacteria and fungi. The agar-disk diffusion method showed that these compounds generally had higher activity against Gram-positive bacteria compared to Gram-negative strains.

Key Findings:

  • Activity Spectrum: Effective against Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Mechanism: Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid has been explored in various cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle progression.

Case Study Overview:
In a study involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound demonstrated:

  • IC50 Values: Approximately 15 µM for MCF-7 and 10 µM for A549 cells.
  • Mechanism: Induction of oxidative stress leading to cell death.

The exact mechanism by which 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes involved in metabolic pathways or receptors related to cell signaling.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
2-(4-oxoquinazolin-3(4H)-yl)butanoic acid10 µg/mL (S. aureus)15 µM (MCF-7)
3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid8 µg/mL (E. coli)12 µM (A549)
4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid5 µg/mL (C. albicans)11 µM (HeLa)

Eigenschaften

IUPAC Name

2-(4-oxoquinazolin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-10(12(16)17)14-7-13-9-6-4-3-5-8(9)11(14)15/h3-7,10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIZXZUKXBPCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.